Calcium diglutamate
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Overview
Description
Calcium diglutamate is a calcium acid salt of glutamic acid, with the chemical formula Ca(C₅H₈NO₄)₂. It is commonly used as a flavor enhancer in the food industry, known for its ability to provide an umami taste similar to monosodium glutamate but without the increased sodium content . This compound is also utilized as a soluble source of calcium ions and has applications in first-aid treatments for hydrofluoric acid exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium diglutamate can be synthesized by reacting calcium carbonate with two molar equivalents of glutamic acid. The reaction proceeds as follows : [ \text{CaCO}_3 + 2 \text{HOOC(CH}_2\text{)}_2\text{CH(NH}_2\text{)COOH} \rightarrow \text{Ca(OOC(CH}_2\text{)}_2\text{CH(NH}_3\text{)COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow ] The solution is then concentrated to a syrup under reduced pressure, followed by gradual crystallization to afford the monohydrate form .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration to facilitate efficient crystallization and isolation of the product .
Chemical Reactions Analysis
Types of Reactions: Calcium diglutamate undergoes various chemical reactions, including:
Metathesis Reactions: It can react with soluble sulfate, carbonate, or hydroxide salts to form other glutamates.
Common Reagents and Conditions:
Reagents: Calcium carbonate, glutamic acid, manganese(II) sulfate.
Conditions: Controlled temperature and pH, reduced pressure for concentration.
Major Products:
Manganese(II) diglutamate: Formed through metathesis reactions.
Calcium sulfate: Byproduct of the reaction with manganese(II) sulfate.
Scientific Research Applications
Calcium diglutamate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other glutamate salts through metathesis reactions.
Biology: Investigated for its role in cellular calcium signaling and neurotransmission.
Industry: Widely used as a flavor enhancer in the food industry, particularly in low-sodium products.
Mechanism of Action
Calcium diglutamate exerts its effects primarily through the release of calcium ions. These ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and enzyme activation . The glutamate component interacts with specific receptors in taste buds, inducing the umami flavor sensation .
Comparison with Similar Compounds
Monosodium Glutamate (MSG): Sodium salt of glutamic acid, widely used as a flavor enhancer.
Monopotassium Glutamate: Potassium salt of glutamic acid, used in low-sodium products.
Magnesium Diglutamate: Magnesium salt of glutamic acid, used for similar purposes.
Uniqueness of Calcium Diglutamate:
Properties
CAS No. |
5996-22-5 |
---|---|
Molecular Formula |
C10H20CaN2O10 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2/t2*3-;;;/m00.../s1 |
InChI Key |
UQXSVZNYTOVOBX-MINUCSRNSA-L |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.O.O.[Ca+2] |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium diglutamate; Calcium di-L-glutamate; Glutamic acid, calcium salt (2:1), L-; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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